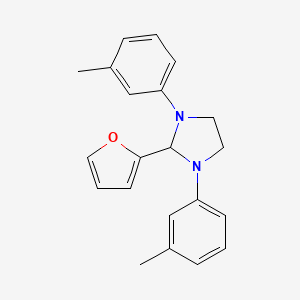![molecular formula C25H26N2O6 B11555964 4-[(3-methoxybenzyl)oxy]-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]benzohydrazide](/img/structure/B11555964.png)
4-[(3-methoxybenzyl)oxy]-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(3-methoxybenzyl)oxy]-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]benzohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes methoxybenzyl and trimethoxyphenyl groups linked by a benzohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-methoxybenzyl)oxy]-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]benzohydrazide typically involves a multi-step process. One common method starts with the preparation of the benzohydrazide core, followed by the introduction of the methoxybenzyl and trimethoxyphenyl groups through nucleophilic substitution and condensation reactions. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[(3-methoxybenzyl)oxy]-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzohydrazide moiety can be reduced to form hydrazine derivatives.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield methoxybenzaldehyde or methoxybenzoic acid, while reduction of the benzohydrazide moiety can produce hydrazine derivatives.
Scientific Research Applications
4-[(3-methoxybenzyl)oxy]-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]benzohydrazide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.
Industry: It may be used in the development of new materials with specific chemical properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-[(3-methoxybenzyl)oxy]-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]benzohydrazide involves its interaction with molecular targets such as enzymes or receptors. The methoxy groups and benzohydrazide moiety can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their activity or function. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
4-[(3-Methoxybenzyl)oxy]biphenyl: This compound shares the methoxybenzyl group but lacks the benzohydrazide moiety.
3-[(4-Methoxybenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one: This compound has a similar methoxybenzyl group but a different core structure.
Uniqueness
4-[(3-methoxybenzyl)oxy]-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]benzohydrazide is unique due to the presence of both methoxybenzyl and trimethoxyphenyl groups linked by a benzohydrazide moiety
Properties
Molecular Formula |
C25H26N2O6 |
|---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
4-[(3-methoxyphenyl)methoxy]-N-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C25H26N2O6/c1-29-21-7-5-6-17(12-21)16-33-20-10-8-18(9-11-20)25(28)27-26-15-19-13-23(31-3)24(32-4)14-22(19)30-2/h5-15H,16H2,1-4H3,(H,27,28)/b26-15+ |
InChI Key |
SIWTYWNLTNZJEW-CVKSISIWSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)COC2=CC=C(C=C2)C(=O)N/N=C/C3=CC(=C(C=C3OC)OC)OC |
Canonical SMILES |
COC1=CC=CC(=C1)COC2=CC=C(C=C2)C(=O)NN=CC3=CC(=C(C=C3OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11555891.png)
![methyl 4-({[(5E)-5-(2,3-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]methyl}amino)benzoate](/img/structure/B11555898.png)
![4-{(E)-[(4-methoxyphenyl)imino]methyl}benzene-1,3-diyl bis(4-methoxybenzoate)](/img/structure/B11555921.png)
![N'-[(E)-[2-(Diethylamino)-5-nitrophenyl]methylidene]pyridine-3-carbohydrazide](/img/structure/B11555925.png)
![4-[(E)-[(2-Methylphenyl)imino]methyl]-2-nitrophenyl 4-methoxybenzoate](/img/structure/B11555929.png)
![N'-[(E)-(3-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B11555931.png)
![3-(2,4-Dichlorobenzoyloxy)-4-[(E)-{[(3-methylphenyl)formamido]imino}methyl]phenyl 2,4-dichlorobenzoate](/img/structure/B11555932.png)
![4-[(E)-({2-[(Furan-2-YL)formamido]acetamido}imino)methyl]-2-methoxyphenyl furan-2-carboxylate](/img/structure/B11555951.png)
![N'-[(E)-Phenylmethylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide](/img/structure/B11555958.png)
![2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide](/img/structure/B11555961.png)
![4,4'-methanediylbis(2-methyl-N-{(E)-[4-(phenylethynyl)phenyl]methylidene}aniline)](/img/structure/B11555978.png)

![2-(2,3-dichlorophenyl)-N-[(E)-(3-nitrophenyl)methylidene]-1,3-benzoxazol-5-amine](/img/structure/B11555981.png)
![2-bromo-4-chloro-6-[(E)-{[4-hydroxy-3-(5-methyl-1H-benzimidazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B11555990.png)
